Isoform Selectivity Profile: p110α vs. p110β, p110γ, p110δ
PIK-75 hydrochloride exhibits a distinct isoform selectivity profile compared to other PI3K inhibitors. In cell-free enzymatic assays, it inhibits p110α with an IC50 of 5.8 nM, while displaying 200-fold lower potency against p110β (IC50 = 1.3 μM) . This contrasts with the clinically approved p110α-selective inhibitor alpelisib (BYL719), which has a reported p110α IC50 of 74 nM and p110β IC50 of 2.2 μM (approximately 30-fold selectivity) [1]. The higher absolute potency (5.8 nM vs. 74 nM) and greater selectivity window (>200-fold vs. ~30-fold) of PIK-75 for p110α over p110β provide a more precise tool for probing p110α-specific functions in cellular systems.
| Evidence Dimension | p110α vs. p110β inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | p110α IC50 = 5.8 nM; p110β IC50 = 1.3 μM; Selectivity = >200-fold |
| Comparator Or Baseline | Alpelisib (BYL719): p110α IC50 = 74 nM; p110β IC50 = 2.2 μM; Selectivity = ~30-fold |
| Quantified Difference | PIK-75 is ~13-fold more potent against p110α (5.8 nM vs. 74 nM) and exhibits ~7-fold greater selectivity for p110α over p110β (>200-fold vs. ~30-fold). |
| Conditions | Cell-free enzymatic assays using recombinant PI3K isoforms |
Why This Matters
Higher absolute potency and a wider selectivity window enable more confident attribution of biological effects to p110α inhibition, minimizing confounding contributions from p110β.
- [1] FDA Center for Drug Evaluation and Research. Pharmacology/Toxicology NDA/BLA Review and Evaluation for PIQRAY (alpelisib). Application Number: 212526Orig1s000. 2019. Available at: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2019/212526Orig1s000PharmR.pdf View Source
